molecular formula C18H20N4O4 B2756216 N-(cyclopropylmethyl)-2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide CAS No. 1189449-45-3

N-(cyclopropylmethyl)-2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide

Cat. No.: B2756216
CAS No.: 1189449-45-3
M. Wt: 356.382
InChI Key: VXRXFNSJKQOOKY-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide is a pyrimidoindole derivative characterized by a bicyclic pyrimido[5,4-b]indole core substituted with 7,8-dimethoxy groups at the indole ring and a 4-oxo moiety at the pyrimidine ring. The acetamide side chain features a cyclopropylmethyl group, which enhances lipophilicity and modulates receptor binding.

Properties

IUPAC Name

N-(cyclopropylmethyl)-2-(7,8-dimethoxy-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4/c1-25-13-5-11-12(6-14(13)26-2)21-17-16(11)20-9-22(18(17)24)8-15(23)19-7-10-3-4-10/h5-6,9-10,21H,3-4,7-8H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXRXFNSJKQOOKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=C(N2)C(=O)N(C=N3)CC(=O)NCC4CC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(cyclopropylmethyl)-2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide typically involves multiple steps, starting with the preparation of the indole core. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For this compound, the synthesis may include the following steps:

    Formation of the indole core: Using Fischer indole synthesis with appropriate starting materials.

    Introduction of the dimethoxy groups: Through electrophilic substitution reactions.

    Cyclopropylmethylation: Using cyclopropylmethyl halides in the presence of a base.

    Acetamide formation: By reacting the intermediate with acetic anhydride or acetyl chloride.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

N-(cyclopropylmethyl)-2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide can undergo various chemical reactions, including:

Scientific Research Applications

N-(cyclopropylmethyl)-2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, indole derivatives are known to inhibit proteins like Bcl-2 and Mcl-1, which are involved in the regulation of apoptosis . The binding of the compound to these proteins can induce cell death in cancer cells, making it a potential anticancer agent .

Comparison with Similar Compounds

Core Modifications and Substituent Effects

The pyrimido[5,4-b]indole scaffold is a common structural motif in medicinal chemistry. Key analogues and their distinguishing features are summarized below:

Compound Name Substituents Key Modifications Biological Activity Reference
Target Compound 7,8-Dimethoxy, 4-oxo, cyclopropylmethyl acetamide High lipophilicity from cyclopropylmethyl group Potential TLR4 modulation (hypothesized)
N-Cyclohexyl-2-((5-methyl-4-oxo-3-phenyl-pyrimido[5,4-b]indol-2-yl)sulfonyl)acetamide (2) Sulfonyl linkage, cyclohexyl group Enhanced stability via sulfonyl group TLR4 selectivity demonstrated
N-(2-Fluorophenyl)-2-[3-(2-chlorobenzyl)-8-methyl-4-oxo-pyrimido[5,4-b]indol-5-yl]acetamide 2-Chlorobenzyl, 2-fluorophenyl Halogenated aromatic groups for improved binding Not explicitly reported; structural similarity suggests kinase inhibition potential
N-[(3-Methoxyphenyl)methyl]-2-{8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-pyrimido[5,4-b]indol-5-yl}acetamide Oxadiazole heterocycle, 3-methoxyphenylmethyl Heterocyclic substituents for metabolic stability Anticipated antimalarial/antibacterial activity (based on oxadiazole moieties)
N-(3,3-Dimethylbutyl)-2-((4-oxo-3-phenyl-pyrimido[5,4-b]indol-2-yl)thio)acetamide (28) Thioether linkage, branched alkyl chain Increased hydrophobicity and membrane permeability Confirmed TLR4 ligand activity (IC₅₀ = 0.8 µM)

Key Findings from Comparative Studies

  • TLR4 Selectivity : Sulfonyl and thioether derivatives (e.g., compounds 2 and 28) exhibit higher TLR4 binding affinity compared to the target compound, likely due to stronger hydrogen bonding with the sulfonyl/thio groups .
  • Lipophilicity and Bioavailability : The cyclopropylmethyl group in the target compound may improve blood-brain barrier penetration compared to bulkier substituents like cyclohexyl or 3,3-dimethylbutyl .

Biological Activity

N-(cyclopropylmethyl)-2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide is a complex organic compound that belongs to the class of indole derivatives. This compound has garnered attention due to its potential therapeutic applications across various biological domains. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Overview of the Compound

The chemical structure of this compound suggests it may exhibit diverse biological activities. Indole derivatives are known for their roles in medicinal chemistry and have been extensively studied for their anti-inflammatory, anticancer, and antiviral properties .

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives similar to this compound. For instance:

  • Inhibition of COX Enzymes : Compounds with similar structures have shown significant inhibition of cyclooxygenase (COX) enzymes. One study reported IC50 values for COX-2 inhibition as low as 0.04 μmol for certain derivatives . This suggests that this compound may also exhibit potent anti-inflammatory effects.

Anticancer Activity

Indole derivatives are often investigated for their anticancer properties. The structural features of this compound suggest potential activity against various cancer cell lines:

Cancer Type Activity Reference
Breast CancerInhibition of cell proliferation
Lung CancerInduction of apoptosis
Colon CancerSuppression of tumor growth

The mechanisms through which this compound exerts its biological effects may involve:

  • Modulation of Inflammatory Pathways : By inhibiting key inflammatory mediators such as COX enzymes and nitric oxide synthase (iNOS), this compound could reduce inflammation and associated pain.
  • Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells by activating caspases and disrupting mitochondrial function .

Study on Anti-inflammatory Effects

A recent study evaluated the anti-inflammatory effects of a series of pyrimidine derivatives in a carrageenan-induced paw edema model in rats. The results indicated that these derivatives significantly reduced edema formation compared to control groups . While specific data on this compound is limited, its structural similarity suggests it may exhibit comparable efficacy.

Anticancer Research

In vitro studies have demonstrated that indole derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. For example:

  • Breast Cancer Cell Lines : Indole derivatives showed significant cytotoxicity against MCF7 cells with IC50 values indicating potent activity.
  • Lung Cancer Models : In vivo studies indicated that treatment with similar compounds led to reduced tumor size and improved survival rates in mouse models .

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